In-Depth Technical Guide to the Chemical Properties of Sodium (2R)-2-hydroxypropanoate
In-Depth Technical Guide to the Chemical Properties of Sodium (2R)-2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of sodium (2R)-2-hydroxypropanoate, also known as Sodium D-Lactate. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Core Chemical and Physical Properties
Sodium (2R)-2-hydroxypropanoate is the sodium salt of the D-enantiomer of lactic acid. Its chemical identity and physical characteristics are fundamental to its application in various scientific and pharmaceutical contexts.
General Properties
| Property | Value | Source(s) |
| Systematic Name | sodium;(2R)-2-hydroxypropanoate | [1] |
| Common Names | Sodium D-Lactate, Sodium (R)-Lactate | [1][2] |
| CAS Number | 920-49-0 | [1] |
| Molecular Formula | C₃H₅NaO₃ | [1][2] |
| Appearance | White to off-white low melting solid or powder; also available as a clear, colorless to yellowish, slightly syrupy liquid. The compound is hygroscopic. | [3][4][5] |
Physicochemical Data
Quantitative data is crucial for experimental design, formulation development, and quality control. The following table summarizes key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Weight | 112.06 g/mol | [1][5] |
| Melting Point | 161-165 °C (for solid form) | [6][7][8][9][10] |
| Density | 1.263 - 1.33 g/cm³ (for solutions/syrups) | [8][11][12][13] |
| Solubility | Soluble in water (>1.5 g/mL) and miscible with ethanol. | [3][6][7][14] |
| pKa of parent acid (D-Lactic Acid) | 3.83 - 3.86 (at 25 °C) | [3][14][15][16] |
| Specific Rotation [α] | The parent D-(-)-lactic acid is levorotatory, with a reported specific rotation of [α]54621.5 = -2.6° (c=8). However, most of its metal salts, including sodium D-lactate, are dextrorotatory. | [3][14] |
Key Experimental Protocols
The accurate determination of chemical properties is paramount. This section details the methodologies for measuring the key parameters outlined above.
Determination of Melting Point (Capillary Method)
This protocol describes a standard method for determining the melting point of a solid substance like sodium (2R)-2-hydroxypropanoate using a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the dry sodium (2R)-2-hydroxypropanoate is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a small sample.[17] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[17][18]
-
Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus, and the thermometer is inserted into its designated well.[12]
-
Measurement:
-
Rapid Determination (Optional): A preliminary rapid heating is performed to quickly find an approximate melting range.[12]
-
Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 5-10 °C below the anticipated melting point.[17]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[12][19] For a pure substance, this range should be narrow.
Determination of pKa via Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the parent D-lactic acid by titrating it with a strong base.
Apparatus:
-
pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4, 7, 10).[16][20]
-
Buret (Class A)
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
-
Volumetric flasks and pipettes
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
A solution of D-lactic acid of known concentration (e.g., 0.1 M)
-
0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[16][20]
Procedure:
-
Sample Preparation: A known volume (e.g., 50.00 mL) of the D-lactic acid solution is transferred to a beaker. An appropriate volume of KCl solution is added to maintain ionic strength.[16]
-
Titration Setup: The beaker is placed on the magnetic stirrer, the stir bar is added, and the calibrated pH electrode is immersed in the solution, ensuring it does not contact the stir bar.[21]
-
Titration Process: The D-lactic acid solution is titrated with the standardized NaOH solution. The titrant is added in small, precise increments (e.g., 0.5-1.0 mL).[21]
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. More data points should be collected near the equivalence point where the pH changes most rapidly.[21]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve (often found using the first or second derivative of the plot).[22] The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[21]
Measurement of Specific Rotation (Polarimetry)
This protocol describes the measurement of the optical activity of a chiral substance, which is a key identifier for enantiomers.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm)
-
Sodium D-line light source (589 nm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank reading is taken using a polarimeter cell filled with the solvent to be used for the sample.[5]
-
Solution Preparation: A solution of sodium (2R)-2-hydroxypropanoate is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of solvent (e.g., water) to achieve a known concentration (c), typically in g/100 mL.[5][23]
-
Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.[5]
-
Data Recording: The observed rotation (α) in degrees is measured. The measurement should be taken within 30 minutes of solution preparation, especially for substances prone to mutarotation.[5]
-
Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α]λT = (100 * α) / (l * c) Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (e.g., D for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/100 mL.[5]
-
Biological and Analytical Pathways
Understanding the metabolic fate and analytical separation of sodium (2R)-2-hydroxypropanoate is critical for its application in drug development and biological research.
Metabolic Pathway of D-Lactate
While L-lactate is the predominant enantiomer in human metabolism, D-lactate can be produced from the methylglyoxal pathway and is metabolized primarily in the mitochondria. The following diagram illustrates a simplified catabolic pathway for D-Lactate.
References
- 1. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives [mdpi.com]
- 2. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. FAQs: Optical Rotation [usp.org]
- 9. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugfuture.com [drugfuture.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. What is the mechanism of Sodium Lactate? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. pennwest.edu [pennwest.edu]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. asdlib.org [asdlib.org]
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- 23. masterorganicchemistry.com [masterorganicchemistry.com]
